Methyl 10-methyldodecanoate
Overview
Description
Methyl 10-methyldodecanoate is an organic compound with the molecular formula C₁₄H₂₈O₂. It is a methyl ester derivative of 10-methyldodecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 10-methyldodecanoate can be synthesized through the esterification of 10-methyldodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 10-methyldodecanoic acid.
Reduction: 10-methyldodecanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 10-methyldodecanoate is utilized in several scientific research areas:
Chemistry: It serves as a model compound for studying esterification and transesterification reactions.
Biology: It is used in lipid metabolism studies and as a reference standard in fatty acid analysis.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 10-methyldodecanoate involves its interaction with various molecular targets, primarily through its ester functional group. It can undergo hydrolysis to release 10-methyldodecanoic acid, which can then participate in metabolic pathways. The ester group can also interact with enzymes and other proteins, influencing biological processes .
Comparison with Similar Compounds
Methyl dodecanoate: Similar in structure but lacks the methyl group at the 10th position.
Methyl 10-methylundecanoate: Similar but with a shorter carbon chain.
Methyl 10-methyltetradecanoate: Similar but with a longer carbon chain.
Uniqueness: Methyl 10-methyldodecanoate is unique due to the presence of the methyl group at the 10th position, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other methyl esters and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
methyl 10-methyldodecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-4-13(2)11-9-7-5-6-8-10-12-14(15)16-3/h13H,4-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYNTTGOJGLDCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334618 | |
Record name | Methyl 10-methyldodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-65-7 | |
Record name | Methyl 10-methyldodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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